molecular formula C18H28BNO2 B1455685 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096331-44-9

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B1455685
CAS No.: 2096331-44-9
M. Wt: 301.2 g/mol
InChI Key: DZGHHMMOOILENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C18H28BNO2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes . The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid moiety and the serine or threonine residues in the enzyme’s active site. This interaction can modulate the enzyme’s activity, making this compound a valuable tool in studying enzyme functions and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory responses . By modulating the activity of enzymes involved in these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been observed to reduce oxidative stress in cells by inhibiting ROS-producing enzymes, thereby protecting cells from oxidative damage and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety of the compound forms reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes . This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modulating transcription factors and signaling molecules involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis at higher pH levels . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, making it suitable for prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation . The compound interacts with enzymes such as NADPH oxidases and cyclooxygenases, modulating their activity and affecting the levels of metabolites involved in these pathways. By influencing metabolic flux, this compound can alter the cellular redox state and inflammatory responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can modulate mitochondrial enzymes and influence cellular energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.

Properties

IUPAC Name

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16/h9-12,16,20H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGHHMMOOILENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester
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4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester
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4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester
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4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester
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4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester
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4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.